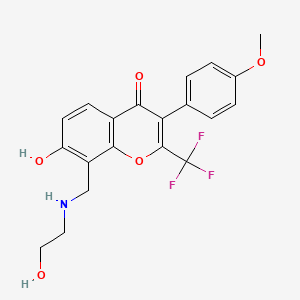

7-hydroxy-8-(((2-hydroxyethyl)amino)methyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one

Description

The compound 7-hydroxy-8-(((2-hydroxyethyl)amino)methyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one is a chromen-4-one derivative characterized by distinct substituents:

- Position 3: A 4-methoxyphenyl (-C₆H₄-OCH₃) moiety, providing electron-donating effects.

- Position 2: A trifluoromethyl (-CF₃) group, improving metabolic stability and lipophilicity .

This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting oxidative stress or receptor modulation.

Properties

IUPAC Name |

7-hydroxy-8-[(2-hydroxyethylamino)methyl]-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3NO5/c1-28-12-4-2-11(3-5-12)16-17(27)13-6-7-15(26)14(10-24-8-9-25)18(13)29-19(16)20(21,22)23/h2-7,24-26H,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBXUUUGZBSFBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3CNCCO)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-hydroxy-8-(((2-hydroxyethyl)amino)methyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one” typically involves multi-step organic reactions. A common synthetic route may include:

Starting Materials: 4-methoxybenzaldehyde, 2-hydroxyacetophenone, and trifluoroacetic anhydride.

Condensation Reaction: The initial step involves the condensation of 4-methoxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide to form a chalcone intermediate.

Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst to form the chromenone core structure.

Functional Group Modification: Introduction of the trifluoromethyl group using trifluoroacetic anhydride under acidic conditions.

Aminomethylation: The final step involves the aminomethylation of the chromenone core with 2-hydroxyethylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.

Reduction: The carbonyl group in the chromenone core can be reduced to form alcohols.

Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens or nucleophiles under conditions like heating or catalysis.

Major Products Formed

Oxidation: Formation of quinone derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted chromenone derivatives.

Scientific Research Applications

Chemistry

- Building Block for Derivatives : This compound serves as a precursor for synthesizing various coumarin derivatives that possess enhanced properties for research and industrial applications.

Biological Activities

- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been tested against bacteria like Staphylococcus aureus and fungi such as Candida albicans.

- Anticancer Potential : Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Case studies have demonstrated its effectiveness against breast cancer cell lines.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential therapeutic applications for inflammatory diseases.

Medical Applications

- Therapeutic Effects : Investigations into its use in treating neurodegenerative diseases like Alzheimer’s have been initiated due to its ability to inhibit acetylcholinesterase activity, thereby enhancing cholinergic transmission.

Industrial Uses

- Optical Brighteners and Dyes : The unique chemical structure allows it to be utilized in the production of optical brighteners and fluorescent dyes used in textiles and plastics.

Case Studies

-

Antimicrobial Activity Study :

- A study conducted by researchers at the University of St Andrews demonstrated that derivatives of this compound exhibited potent antibacterial effects against multi-drug resistant strains of bacteria.

- Results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL for certain bacterial strains.

-

Anticancer Research :

- In vitro studies published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in MCF-7 breast cancer cells.

- The study reported a significant reduction in cell viability at concentrations above 20 µM after 48 hours of treatment.

-

Neuroprotective Effects :

- Research from the Institute of Science explored the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress.

- The findings suggested a reduction in cell death by approximately 40% compared to controls when treated with the compound at a concentration of 50 µM.

Mechanism of Action

The mechanism of action of “7-hydroxy-8-(((2-hydroxyethyl)amino)methyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one” involves its interaction with various molecular targets and pathways:

Antioxidant Mechanism: The hydroxyl groups can donate electrons to neutralize free radicals, thereby preventing oxidative damage.

Anti-inflammatory Mechanism: The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Anticancer Mechanism: It may induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 8

8-[(Dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one

- Structural Difference: Replaces the ((2-hydroxyethyl)amino)methyl group with a dimethylamino (-CH₂-N(CH₃)₂) group.

- Molecular weight: 393.361 .

8-(1-Azepanylmethyl)-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one

- Structural Difference : Incorporates a seven-membered azepane ring at position 8.

- Impact : Enhanced steric bulk and altered binding kinetics. Molecular weight: 417.42 .

7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one

Substituent Variations at Position 3

8-[(Dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one

- Structural Difference : Methoxy group at position 2 (vs. 4) on the phenyl ring.

- Impact: Altered electronic effects (meta vs. Molecular weight: 393.36 .

7-Hydroxy-3-(4-hydroxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one

- Structural Difference : Replaces 4-methoxy with 4-hydroxy on the phenyl ring.

- Molecular weight: 322.24 .

Substituent Variations at Position 7

7-Methoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one

Table 1: Comparative Analysis of Key Parameters

Biological Activity

7-Hydroxy-8-(((2-hydroxyethyl)amino)methyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one, a synthetic compound belonging to the flavonoid family, has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, including antibacterial, anticancer, and antioxidant effects.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 409.4 g/mol. The compound features multiple functional groups, including hydroxyl, methoxy, aminoethyl, and trifluoromethyl groups, which contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H18F3NO5 |

| Molecular Weight | 409.4 g/mol |

| CAS Number | 1043390-16-4 |

| Structure | Chemical Structure |

Synthesis

The synthesis typically involves multi-step organic reactions:

- Starting Materials : 4-methoxybenzaldehyde, 2-hydroxyacetophenone, and trifluoroacetic anhydride.

- Condensation Reaction : The reaction between 4-methoxybenzaldehyde and 2-hydroxyacetophenone in the presence of sodium hydroxide forms a chalcone intermediate.

- Cyclization : The chalcone undergoes cyclization with an acid catalyst to form the chromenone core structure.

- Functional Group Modification : Introduction of the trifluoromethyl group under acidic conditions enhances its biological properties.

The compound exhibits several mechanisms contributing to its biological activity:

- Antioxidant Activity : Hydroxyl groups can donate electrons to neutralize free radicals, reducing oxidative stress.

- Anti-inflammatory Activity : It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

- Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Antibacterial Activity

Research indicates that derivatives of coumarin compounds exhibit notable antibacterial properties. For instance, modified coumarins have shown effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) for some derivatives was reported as low as 8 μg/mL against B. subtilis .

Anticancer Activity

The compound has demonstrated potential anticancer properties in various studies:

- In vitro studies showed that it can inhibit the proliferation of cancer cell lines such as U2OS (osteosarcoma) and MCF-7 (breast cancer). The compound's mechanism includes the induction of apoptosis through caspase activation .

- A comparative study highlighted that certain coumarin derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin under hypoxic conditions .

Antioxidant Activity

Flavonoids are known for their antioxidant capabilities. This compound's structure allows it to scavenge free radicals effectively, thus protecting cells from oxidative damage .

Case Studies

- Antibacterial Efficacy : A study evaluated various coumarin derivatives against bacterial strains, revealing that compounds similar to this compound exhibited enhanced antibacterial activity compared to standard antibiotics .

- Anticancer Potential : In a study focusing on histone deacetylase inhibitors, this compound was part of a library that showed promising results in inhibiting cancer cell growth through apoptosis induction .

Comparison with Similar Compounds

| Compound Name | Antioxidant Activity | Antibacterial Activity | Anticancer Activity |

|---|---|---|---|

| 7-Hydroxy-4H-chromen-4-one | Moderate | Low | Low |

| 8-(((2-Hydroxyethyl)amino)methyl)-4H-chromen-4-one | Low | Moderate | Moderate |

| This compound | High | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.